N-(2-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety bearing a 2-bromophenyl group.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-28-19-9-5-2-6-14(19)17-12-18-21(23-10-11-26(18)25-17)29-13-20(27)24-16-8-4-3-7-15(16)22/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJYEYXBKBTUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with notable potential in medicinal chemistry. Its unique molecular architecture integrates various functional groups that contribute to its biological activity, particularly in oncology and enzyme inhibition.
Molecular Structure and Properties
The compound has a molecular formula of C22H20BrN4O2S and a molecular weight of approximately 422.93 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazin core, a sulfanyl group, and an acetamide functional group, which are critical for its chemical reactivity and biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H20BrN4O2S |
| Molecular Weight | 422.93 g/mol |
| Functional Groups | Acetamide, sulfanyl, pyrazolo[1,5-a]pyrazin |
| Heterocyclic Nature | Yes |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo core and the introduction of substituents through carefully selected reagents and conditions. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are utilized to monitor synthesis progress and ensure purity.
Anticancer Potential
Preliminary studies indicate that this compound may act as an inhibitor of certain protein kinases involved in cancer progression. In vitro assays have shown promising results against various cancer cell lines, suggesting a potential role as an anticancer agent .
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory activity against key enzymes involved in cancer metabolism. For instance, derivatives of pyrazolo compounds have demonstrated dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values in the low micromolar range. This suggests that this compound may possess similar properties .
Case Studies
- Antitumor Activity : In a study involving various pyrazolo derivatives, one compound demonstrated a mean growth inhibition of 43.9% across multiple cancer cell lines. This highlights the potential of structurally related compounds to serve as effective anticancer agents.
- Selectivity Index : Another study reported that certain derivatives exhibited selectivity indices significantly favoring cancer cells over normal cells, indicating lower toxicity and higher therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- R2 Substituents : The 2-bromophenyl group in Compound A may confer steric and electronic differences compared to smaller (e.g., 2-methylphenyl) or sulfur-containing (e.g., 3-methylsulfanylphenyl) groups . Bromine’s polarizability could improve binding affinity in hydrophobic pockets .
Computational and Crystallographic Insights
- SHELX Software : Structural refinements for analogs (e.g., ) rely on SHELX programs, which optimize hydrogen bonding and van der Waals interactions critical for ligand-receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
